methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit biological activities.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds also possess a pyridine ring fused with a pyrrole ring and are studied for their pharmacological properties.
Uniqueness
Methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of an amino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14ClN3O2 |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-7(10)5-2-3-11-4-6(5)12-8;/h11-12H,2-4,10H2,1H3;1H |
InChI Key |
AUAFZWSIJFWWPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)CNCC2)N.Cl |
Origin of Product |
United States |
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